molecular formula C18H12FN3O3S B8608086 3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid CAS No. 923291-83-2

3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid

Cat. No.: B8608086
CAS No.: 923291-83-2
M. Wt: 369.4 g/mol
InChI Key: DGAIMDJWTDAHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid is a useful research compound. Its molecular formula is C18H12FN3O3S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

923291-83-2

Molecular Formula

C18H12FN3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

3-[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylbenzoic acid

InChI

InChI=1S/C18H12FN3O3S/c19-13-4-6-14(7-5-13)22-16(23)12-9-20-18(21-10-12)26-15-3-1-2-11(8-15)17(24)25/h1-10H,(H,22,23)(H,24,25)

InChI Key

DGAIMDJWTDAHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-mercaptobenzoic acid (83 mg, 0.54 mmol) in THF (2.5 mL) was added potassium tert-butoxide (1 M in THF, 1.1 ML, 1.1 mmol). After 3 min, 2-methane-sulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide was added in one portion and the solution was stirred for 24 h. Water was added, and then the solution was poured into 3% HCl to precipitate the product. The solids were collected by filtration and washed with water. Flash chromatography on SiO2 using a gradient of 5% methanol/dichloromethane to 10% methanol/dichloromethane afforded 15.1 mg (23% yield) of the titled thioether as a white solid. API-MS m/z 370 (MH+), 368 (M−H)−.
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
2-methane-sulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
23%

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